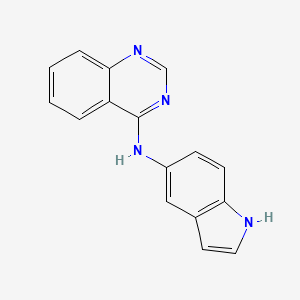

N-(1H-indol-5-yl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4/c1-2-4-15-13(3-1)16(19-10-18-15)20-12-5-6-14-11(9-12)7-8-17-14/h1-10,17H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSGLQWIWZCVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

N-(1H-indol-5-yl)quinazolin-4-amine derivatives have been investigated for their potential as anticancer agents. Studies indicate that these compounds exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of quinazoline have shown effectiveness against epidermal growth factor receptor (EGFR) mutations, which are common in non-small cell lung cancer (NSCLC). The structure-activity relationship (SAR) studies reveal that modifications at the indole and quinazoline moieties can enhance the inhibitory potency against EGFR, with some compounds achieving sub-nanomolar IC50 values .

Case Study: Pan-HER Inhibitors

A notable study highlighted the synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as a reversible pan-HER inhibitor. This compound demonstrated effective inhibition of HER family receptors (HER1, HER2, and HER4), providing a promising avenue for developing targeted therapies against tumors exhibiting HER overexpression .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored. Compounds within this class have shown activity against both bacterial and fungal strains. For instance, certain derivatives have been reported to inhibit biofilm formation in Staphylococcus aureus, a significant contributor to antibiotic resistance . The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating their potency against resistant strains.

Molecular Scaffold for Drug Development

The quinazoline core serves as an essential scaffold in drug design due to its versatility and ability to interact with various biological targets. This compound can be modified to create novel derivatives with tailored pharmacological profiles. The synthetic methods for these compounds include nucleophilic substitutions and metal-catalyzed reactions, which facilitate the introduction of different functional groups that can enhance biological activity .

Table 1: Summary of Biological Activities of this compound Derivatives

Chemical Reactions Analysis

Functionalization of the Indole Nitrogen

The NH group of the indole moiety undergoes alkylation or acylation:

-

Benzylation :

Treatment with benzyl chloride in the presence of NaH yields N-benzyl derivatives (e.g., 3i ) . -

Methylation :

Sequential treatment with NaH and methyl iodide produces mono- or dimethylated products, though mixtures may form .

Electrophilic Substitution on the Indole Ring

The indole’s electron-rich C3 position is susceptible to halogenation:

-

Bromination :

Substitution at the indole’s C3 position with bromine (e.g., C5 in ) enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Modification of the Quinazolin-4-amine Moiety

The quinazoline ring undergoes substitution and thionation:

-

Chlorination :

Vilsmeier-Haack formylation attempts on 3a unexpectedly yield 4-chloro-2-(1H-indol-3-yl)quinazoline (3am ) via POCl₃ . -

Thionation :

Lawesson’s reagent converts the C4 carbonyl to a thione, yielding 4-(methylthio)quinazoline derivatives (e.g., 3ak ) over two steps .

Cross-Coupling and Annulation Reactions

The scaffold participates in metal-catalyzed transformations:

-

Palladium-Catalyzed Cyclization :

Quinazolinone 4h undergoes Heck-type cyclization to form luotonin A (9 ), a DNA topoisomerase inhibitor, in 88% yield . -

Oxidative Annulation :

Tryptamine-derived quinazolinones are converted to rutaecarpine (8 ) via oxidative cyclization .

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline’s C4 position reacts with weakly nucleophilic amines under DMAP catalysis:

-

DMAP-Catalyzed SNAr :

4-Chloroquinazoline derivatives react with heteroarylamines (e.g., 3-amino-1,2,4-triazole) in toluene, yielding 4-aminoquinazolines (e.g., 18 , 19 ) in 41–87% yields .

Key Reaction Data Table

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(1-Benzyl-1H-indol-5-yl)quinazolin-4-amine

This analog differs by a benzyl group at the indole nitrogen. In contrast, the unsubstituted indole in the parent compound may improve hydrogen-bonding interactions with target proteins.

(b) N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6)

This derivative replaces the indole with a pyrrole-ethyl group and introduces a phenyl substituent on the quinazoline. The pyrrole moiety offers π-π stacking capabilities, while the phenyl group may enhance hydrophobic interactions. Reported physicochemical data include a melting point of 172–173°C and elemental composition (C: 76.80%, H: 6.14%, N: 17.06%), suggesting higher thermal stability compared to indole-containing analogs .

(c) 2-Chloro-6,7-dimethoxy-N-methyl-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine

The pentyl-pyrrolidine side chain increases solubility in polar solvents, a feature absent in the parent compound .

Pharmacological Implications

- Anticancer Potential: Pyrimidine and quinazoline derivatives (e.g., and ) exhibit selective cytotoxicity, suggesting that the indole-quinazoline scaffold may target kinases or DNA topoisomerases .

- Antihistamine Activity: Triazoloquinazolinones () demonstrate H1-antihistaminic effects, implying that substitution patterns on the quinazoline ring critically modulate receptor binding .

- Receptor Agonism : Indole derivatives like N-[2-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]ethyl]methanesulphonamide () act as 5HT1 receptor agonists, highlighting indole’s versatility in neuropharmacology .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1H-indol-5-yl)quinazolin-4-amine derivatives?

Multi-step synthetic routes typically involve condensation reactions starting from substituted quinazoline precursors. For example, derivatives like N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine are synthesized via nucleophilic substitution of 4-chloroquinazoline intermediates with appropriate amines, achieving yields up to 82% under optimized conditions. Key parameters include reaction temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography. Structural confirmation requires IR (C=N stretch at 1600–1650 cm⁻¹), ¹H NMR (quinazoline protons at δ 7.5–8.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

| Compound | Yield (%) | Melting Point (°C) | IR (C=N, cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|

| 6 | 82 | 172–173 | 1624 | 7.85–8.32 (m, 9H) |

| 7 | 75 | 185–187 | 1618 | 7.91–8.40 (m, 11H) |

Q. What analytical techniques are essential for characterizing this compound purity and structure?

Comprehensive characterization requires a combination of spectroscopic and chromatographic methods:

- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ within 5 ppm accuracy).

- ¹H/¹³C NMR to verify substitution patterns (quinazoline C4-amine protons typically appear as singlets at δ 8.1–8.3 ppm).

- HPLC-PDA (purity >95% with C18 columns, acetonitrile/water mobile phase).

- Elemental Analysis (C, H, N deviations <0.4% indicate high purity). Discrepancies between calculated and observed melting points (>5°C difference) may suggest polymorphic forms requiring X-ray crystallography for resolution .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate EGFR inhibition potency?

Use a tiered approach:

- In vitro kinase assays : Measure IC₅₀ values against recombinant EGFR (e.g., using ADP-Glo™ Kinase Assay) with positive controls (gefitinib, IC₅₀ = 2–10 nM) .

- Cellular proliferation assays : Employ MTT assays on EGFR-overexpressing cell lines (A431, HCC827) with 72-hour exposure.

- Statistical analysis : Apply nonlinear regression (log[inhibitor] vs. normalized response) in GraphPad Prism, using ANOVA with Tukey’s post-hoc test for multi-group comparisons. Include at least three biological replicates and validate with western blotting for phosphorylated EGFR (Tyr1068) .

Q. What strategies address conflicting data between in vitro and in vivo efficacy studies?

Discrepancies often arise from pharmacokinetic factors or off-target effects. Mitigation approaches include:

- Plasma protein binding assays : Compare free drug concentrations (equilibrium dialysis, 8 kDa cutoff membranes) .

- Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.

- Tissue distribution studies : Quantify brain-to-plasma ratios via cassette dosing (n ≥5 animals/group) to assess blood-brain barrier penetration .

- Mechanistic validation : CRISPR-Cas9 knockout models to confirm target specificity .

Q. How to optimize molecular docking protocols for quinazolin-4-amine derivatives targeting kinase domains?

Follow these computational steps:

- Protein preparation : Retrieve EGFR kinase domain structure (PDB: 1M17), remove water molecules, add hydrogen atoms.

- Grid generation : Focus on ATP-binding pocket (center coordinates x=15.2, y=52.8, z=30.1).

- Docking parameters : Use AutoDock Vina with exhaustiveness=20, num_modes=10.

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2 Å acceptable). For QSAR studies, include descriptors like LogP, polar surface area, and H-bond donors to correlate with IC₅₀ values .

Key Methodological Notes

- Statistical Rigor : In vivo experiments should use n ≥5 animals/group, with significance thresholds at P <0.05 (Student’s t-test or ANOVA) .

- Safety Handling : Compounds require storage in cool, ventilated areas with protective gear due to potential skin/eye irritation .

- Target Validation : Cross-validate EGFR inhibition using orthogonal methods (e.g., kinase assays and phospho-EGFR western blotting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.